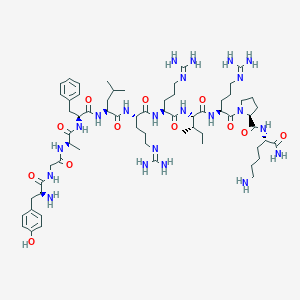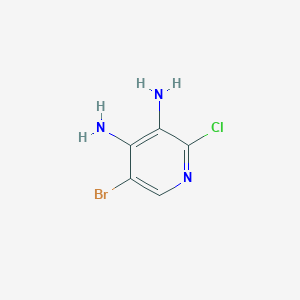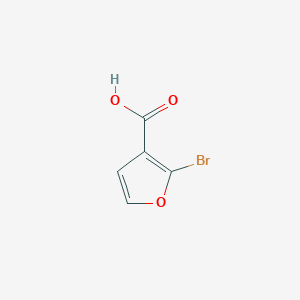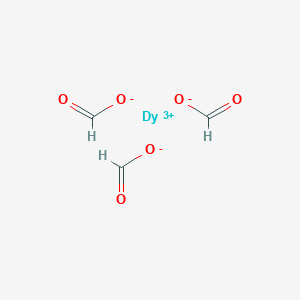
Dysprosium triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium triformate is a chemical compound with the formula Dy(C2H3O2)3. It is a rare earth metal that belongs to the lanthanide series. Dysprosium triformate has attracted a lot of attention in recent years due to its unique properties and potential applications in various fields such as catalysis, optics, and magnetic materials.
Mechanism of Action
The mechanism of action of dysprosium triformate is not well understood. However, it is believed that dysprosium triformate interacts with various molecules in the body, leading to changes in their chemical and physical properties. These changes can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Dysprosium triformate has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of dysprosium triformate is its unique properties, which make it suitable for use in various fields such as catalysis, optics, and magnetic materials. However, one of the limitations of dysprosium triformate is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are many potential future directions for research on dysprosium triformate. One area of research could be the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could be the development of new applications for dysprosium triformate, such as in the development of new drugs or materials. Finally, research could focus on the study of the mechanism of action of dysprosium triformate, which could help us better understand its potential applications and effects on the body.
Conclusion:
In conclusion, dysprosium triformate is a rare earth metal that has attracted a lot of attention in recent years due to its unique properties and potential applications in various fields such as catalysis, optics, and magnetic materials. While there is still much to learn about dysprosium triformate, it is clear that it has the potential to be a valuable tool in scientific research and development.
Synthesis Methods
The synthesis of dysprosium triformate can be achieved by reacting dysprosium oxide with formic acid. The reaction takes place at a temperature of 80-90°C and produces dysprosium triformate as a white crystalline solid. The chemical equation for the reaction is as follows:
Dy2O3 + 9HCOOH → 2Dy(C2H3O2)3 + 3H2O
Scientific Research Applications
Dysprosium triformate has been extensively studied for its potential applications in various fields such as catalysis, optics, and magnetic materials. In catalysis, dysprosium triformate has been found to be an effective catalyst for the synthesis of various organic compounds. It has also been used as a catalyst in the production of biodiesel from vegetable oils.
In optics, dysprosium triformate has been studied for its potential use in the development of optical fibers and laser systems. It has been found to exhibit unique optical properties that make it suitable for use in these applications.
In magnetic materials, dysprosium triformate has been studied for its potential use in the development of high-performance magnets. It has been found to exhibit strong magnetic properties that make it suitable for use in these applications.
properties
CAS RN |
16920-26-6 |
|---|---|
Product Name |
Dysprosium triformate |
Molecular Formula |
C3H3DyO6 |
Molecular Weight |
297.55 g/mol |
IUPAC Name |
dysprosium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Dy/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI Key |
QDIPLINOCRBMFR-UHFFFAOYSA-K |
SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
synonyms |
DYSPROSIUM FORMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)



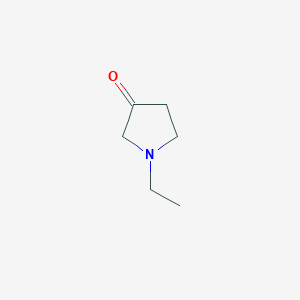

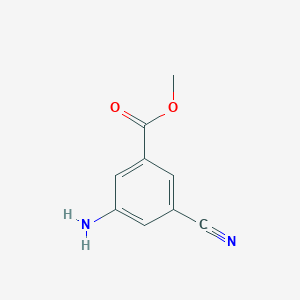
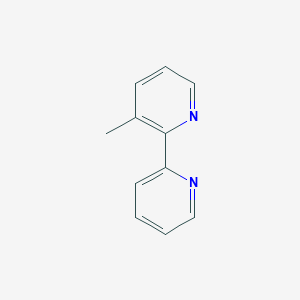

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
